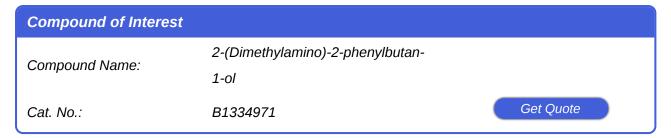


Spectroscopic Analysis of 2-(Dimethylamino)-2phenylbutan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(dimethylamino)-2-phenylbutan-1-ol**, a significant intermediate in the synthesis of pharmaceuticals such as Trimebutine.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The structural elucidation of **2-(dimethylamino)-2-phenylbutan-1-ol** is achieved through a combination of spectroscopic techniques that confirm its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Assignment Interpretation
7.2–7.5	m	Aromatic protons (C ₆ H ₅)
4.8–5.2	br s	Hydroxyl proton (-OH)
2.2–2.4	S	Dimethylamino protons (- N(CH ₃) ₂)

Spectra acquired in DMSO-d₆.[1]

¹³C NMR Data

While specific experimental ¹³C NMR data for **2-(dimethylamino)-2-phenylbutan-1-ol** is not readily available in the public domain, the presence of the quaternary carbon and other distinct carbon atoms in the molecule would be confirmable by this technique.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)	Vibration Type	Functional Group Interpretation
3500-3200 (Broad)	O-H Stretch, H-bonded	Hydroxyl (-OH) group
> 3000	C-H Stretch	Aromatic C-H
1600-1450	C=C Stretch	Aromatic Ring
1250-1020	C-N Stretch	Tertiary Amine (C-N)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.



m/z	Ion Type	Interpretation
193.29	[M] ⁺	Molecular Ion (Average Mass)
193.146664236	[M] ⁺	Monoisotopic Molecular Ion
194.15395	[M+H] ⁺	Protonated Molecular Ion

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 2-(dimethylamino)-2-phenylbutan-1-ol (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm
 NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- Data Acquisition:
 - For ¹H NMR, the spectral width is set to encompass all expected proton resonances. A
 sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
 resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
 residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy



- Sample Preparation: A small amount of the neat liquid sample is placed between two
 potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
 Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be
 prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
 The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.
- Data Processing: The final spectrum is typically baseline corrected.

Mass Spectrometry (MS)

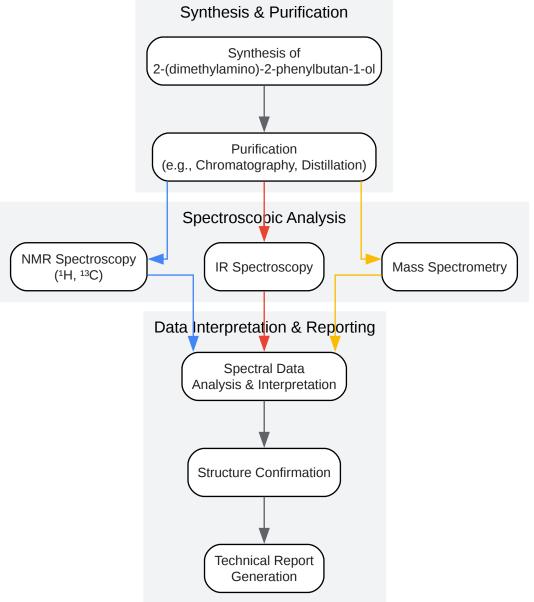
- Sample Preparation: A dilute solution of **2-(dimethylamino)-2-phenylbutan-1-ol** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.
- Data Acquisition:
 - For ESI, the sample solution is introduced into the ion source, where it is nebulized and ionized to form predominantly protonated molecules [M+H]+.
 - For EI, the sample is introduced into the source where it is vaporized and bombarded with a high-energy electron beam, leading to the formation of the molecular ion [M]⁺ and various fragment ions.
- Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The resulting mass spectrum provides the molecular weight and, in the case of EI, a characteristic fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis



The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(dimethylamino)-2-phenylbutan-1-ol**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, IR, and MS, are essential for the unambiguous identification and characterization of **2-(dimethylamino)-2-phenylbutan-1-ol**. The provided experimental protocols offer a foundation for researchers to obtain reliable and reproducible data. This information is critical for quality control in synthetic processes and for the development of new pharmaceuticals.

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